molecular formula C21H14N6O2S B2710820 N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 2034584-75-1

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide

Katalognummer: B2710820
CAS-Nummer: 2034584-75-1
Molekulargewicht: 414.44
InChI-Schlüssel: KZZKKIUFCVNTRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a phenyl ring substituted with a methyl-oxadiazole-pyrazine moiety. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and antimicrobial effects. The pyrazine substituent may contribute to solubility and hydrogen-bonding interactions, critical for target engagement.

Eigenschaften

IUPAC Name

N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N6O2S/c28-21(14-5-6-16-18(9-14)30-12-24-16)25-15-4-2-1-3-13(15)10-19-26-20(27-29-19)17-11-22-7-8-23-17/h1-9,11-12H,10H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZKKIUFCVNTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H15N7O3
  • Molecular Weight : 365.3 g/mol
  • CAS Number : 2034263-98-2

Synthesis

The synthesis of N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. Key steps include the formation of the pyrazinyl oxadiazole moiety and subsequent coupling with benzo[d]thiazole derivatives. The detailed synthetic pathway can be found in various literature sources focusing on similar compounds .

Antimicrobial Activity

Research indicates that derivatives containing the pyrazinyl oxadiazole structure exhibit notable antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 1.6 mg/mL .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus1.6
Escherichia coli1.6
Bacillus subtilis0.833

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's potential anticancer properties have also been explored. Recent studies have indicated that related compounds demonstrate cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown significant inhibition of cell proliferation in human cancer cell lines, such as breast and lung cancer cells .

Case Studies

  • Study on Antimicrobial Effects : A study synthesized several derivatives of benzothiazole and evaluated their antibacterial activities. Among them, compounds similar to N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole showed promising results against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another study focused on the anticancer potential of oxadiazole derivatives, revealing that certain modifications led to enhanced activity against breast cancer cells with IC50 values in the low micromolar range .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that derivatives of compounds containing the oxadiazole and pyrazine structures exhibit promising anticancer properties. For instance, compounds similar to N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation across various cancer lines, including leukemia and cervical carcinoma cells .

Case Study:
A study demonstrated that a related oxadiazole compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative activity . This suggests that N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide may possess similar effects.

Antimicrobial Properties

Compounds containing the pyrazin and thiazole moieties have been investigated for their antimicrobial properties. The structure of N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide suggests potential effectiveness against various bacterial strains due to its ability to disrupt microbial cell function .

Case Study:
In vitro studies have indicated that derivatives with similar structural features showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For example, compounds with similar structures have shown inhibition of collagen prolyl 4-hydroxylase, an enzyme implicated in fibrosis . This suggests that N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide may also act as an enzyme inhibitor.

Interaction with Biological Targets

The presence of multiple nitrogen atoms in the compound allows it to interact effectively with various biological targets through hydrogen bonding and other non-covalent interactions. This characteristic enhances its potential as a lead compound in drug design aimed at modulating specific biological pathways .

Summary of Applications

Application AreaDescription
Anticancer ActivityExhibits potent antiproliferative effects on cancer cell lines
Antimicrobial PropertiesEffective against a range of bacterial strains
Enzyme InhibitionPotential to inhibit key enzymes involved in disease processes
Biological TargetingCapable of interacting with multiple biological targets via non-covalent bonds

Analyse Chemischer Reaktionen

Chemical Reactions Involving N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide

This compound can undergo various chemical reactions typical for heterocyclic compounds and carboxamides. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Types of Reactions:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.

  • Electrophilic Aromatic Substitution : Given the presence of aromatic rings, electrophilic aromatic substitution reactions can occur.

  • Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions.

Mechanism of Action and Biological Activities

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes or receptors. The unique structural features may facilitate binding to active sites, leading to inhibition or modulation of biological pathways relevant in disease processes. Compounds with similar scaffolds have shown diverse pharmacological activities, including anti-inflammatory and anticancer properties .

Biological Activities:

Activity Description
Anti-inflammatoryReduces inflammation markers in preclinical models.
AnticancerExhibits potential in inhibiting tumor growth through various mechanisms.
AntimicrobialDerivatives of oxadiazoles have shown effectiveness against bacterial strains.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole Carboxamide Family

A. 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives
These compounds, described in , replace the benzothiazole core with a simpler thiazole ring and substitute the oxadiazole-pyrazine group with a pyridinyl moiety. Key differences include:

  • Pyridinyl vs. Pyrazine : Pyridine’s nitrogen orientation may alter π-π stacking and hydrogen-bonding compared to pyrazine’s two adjacent nitrogens.
  • Oxadiazole Absence : The lack of an oxadiazole ring reduces conformational rigidity and metabolic stability compared to the target compound .

B. BMS-354825 (Dasatinib)
Dasatinib, a clinically approved kinase inhibitor, shares a thiazole-carboxamide backbone but incorporates a pyrimidine-piperazine group (). Structural distinctions include:

  • Pyrimidine-Piperazine vs. Oxadiazole-Pyrazine : Dasatinib’s pyrimidine and piperazine substituents enhance solubility and kinase selectivity, whereas the target compound’s oxadiazole-pyrazine may favor interactions with alternative targets (e.g., microbial enzymes) .
  • Benzothiazole vs.

Inferred Pharmacological Properties

While specific biological data for the target compound are unavailable in the provided evidence, structural analysis suggests:

  • Enhanced Metabolic Stability : The oxadiazole ring may resist esterase-mediated degradation compared to Dasatinib’s piperazine group.
  • Target Selectivity : The pyrazine moiety could favor interactions with bacterial dihydrofolate reductase (DHFR) over human kinases, contrasting with Dasatinib’s tyrosine kinase focus.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide?

  • Methodology :

  • Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with activated carboxylic acid derivatives under microwave irradiation or reflux conditions (e.g., using DCC/DMAP as coupling agents) .
  • Step 2 : Introduce the pyrazine moiety through nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Step 3 : Attach the benzo[d]thiazole-carboxamide group via amide bond formation using EDCI/HOBt or other carbodiimide-based coupling reagents .
  • Key Validation : Monitor reactions by TLC and confirm final purity (>95%) via HPLC and NMR .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and connectivity. For example, the oxadiazole proton typically appears as a singlet at δ 8.5–9.0 ppm, while the pyrazine protons resonate at δ 8.3–8.7 ppm .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 434.12) .

Q. How can researchers evaluate the preliminary biological activity of this compound?

  • Methodology :

  • In Vitro Anticancer Screening : Use MTT assays against leukemia (K562), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines. Compare IC50_{50} values with reference drugs like doxorubicin .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zones of inhibition ≥15 mm considered significant .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

  • Methodology :

  • Modify Substituents : Replace the pyrazine ring with pyridine ( ) or introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance kinase inhibition .
  • Bioisosteric Replacement : Substitute the 1,2,4-oxadiazole with 1,3,4-thiadiazole to improve metabolic stability .
  • Data Analysis : Compare IC50_{50} values across analogs using ANOVA to identify statistically significant trends .

Q. What experimental strategies elucidate the compound's mechanism of action?

  • Methodology :

  • Kinase Inhibition Assays : Screen against Src/Abl kinases using ADP-Glo™ assays. A compound with >80% inhibition at 1 µM suggests dual kinase targeting .
  • Apoptosis Studies : Perform flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells in treated cancer lines .
  • In Vivo Validation : Use xenograft models (e.g., K562 leukemia in nude mice) to assess tumor regression and toxicity at 50 mg/kg/day (oral administration) .

Q. How should researchers resolve contradictions in biological activity data?

  • Methodology :

  • Replicate Experiments : Repeat assays in triplicate under standardized conditions (e.g., cell passage number, serum concentration) .
  • Purity Reassessment : Re-analyze compound batches via 1H^1H-NMR to detect impurities (e.g., unreacted starting materials) .
  • Solubility Optimization : Use DMSO/PEG-400 mixtures to ensure consistent dissolution across studies .

Q. What pharmacokinetic parameters should be prioritized for in vivo studies?

  • Methodology :

  • Oral Bioavailability : Conduct pharmacokinetic profiling in rodents (Cmax_{max}, Tmax_{max}, AUC) after single-dose administration. Aim for >50% bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.